1-(Boc-amino)-4-oxo-cyclohexaneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino)-4-oxo-cyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Boc2O, triethylamine, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(Boc-amino)-4-oxo-cyclohexaneacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-protected compounds: These compounds use the carbobenzyloxy (Cbz) group for amino protection.
N-Fmoc-protected compounds: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-13(8-10(16)17)6-4-9(15)5-7-13/h4-8H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWHVEPXROJWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.